molecular formula C26H26FN7O B11188548 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11188548
M. Wt: 471.5 g/mol
InChI Key: VZPPITFOBIQXPD-UHFFFAOYSA-N
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Description

6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine core, a fluorophenyl group, and a phenoxyphenyl group. It has garnered interest due to its potential as an inhibitor in biochemical processes.

Preparation Methods

The synthesis of 6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the triazine core. The synthetic route often includes the following steps:

    Formation of the Triazine Core: This is achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions involving fluorobenzene derivatives.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a series of condensation reactions.

    Final Assembly: The final compound is assembled by linking the phenoxyphenyl group to the triazine core through additional substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the fluorophenyl and phenoxyphenyl sites.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides . This inhibition can disrupt nucleotide synthesis and adenosine regulation, which are critical in various cellular processes.

Comparison with Similar Compounds

Similar compounds to 6-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE include:

Properties

Molecular Formula

C26H26FN7O

Molecular Weight

471.5 g/mol

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H26FN7O/c27-22-8-4-5-9-23(22)34-16-14-33(15-17-34)18-24-30-25(28)32-26(31-24)29-19-10-12-21(13-11-19)35-20-6-2-1-3-7-20/h1-13H,14-18H2,(H3,28,29,30,31,32)

InChI Key

VZPPITFOBIQXPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=CC=C5F

Origin of Product

United States

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